molecular formula C₂₇H₂₄O₇ B1139802 1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose CAS No. 132867-80-2

1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose

Cat. No.: B1139802
CAS No.: 132867-80-2
M. Wt: 460.48
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose involves several steps. The process typically starts with the protection of hydroxyl groups in the target molecule by introducing benzoyl groups. This is followed by selective removal of specific protecting groups and further adjustments to achieve the desired compound .

Chemical Reactions Analysis

1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium azide (NaN3) or electrophiles like benzyl chloride (C6H5CH2Cl).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzoyl-4-deoxy-α-L-fucopyranose involves its interaction with glycosidases and glycosyltransferases. These enzymes recognize the compound as a substrate or inhibitor, leading to the modification of glycoproteins and glycolipids. The molecular targets and pathways involved include the glycosylation pathways in cells .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S,3S,4R,6S)-2,3-dibenzoyloxy-6-methyloxan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O7/c1-18-17-22(32-24(28)19-11-5-2-6-12-19)23(33-25(29)20-13-7-3-8-14-20)27(31-18)34-26(30)21-15-9-4-10-16-21/h2-16,18,22-23,27H,17H2,1H3/t18-,22+,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPRQSQRWYABQL-INPPHVCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240132
Record name α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132867-80-2
Record name α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132867-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-L-xylo-Hexopyranose, 4,6-dideoxy-, tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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